(R,R)-Hydroxy Bupropion
Description
Contextualizing (R,R)-Hydroxybupropion within Bupropion (B1668061) Metabolism Studies
Bupropion is a medication that undergoes extensive metabolism in the body, resulting in the formation of several pharmacologically active metabolites. pharmgkb.orgdrugbank.com The primary metabolic pathway for bupropion is the hydroxylation of its tert-butyl group, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2B6. psychopharmacologyinstitute.comkarger.commdpi.com This process leads to the creation of hydroxybupropion (B195616). Other significant metabolites, threohydrobupropion and erythrohydrobupropion, are formed through the reduction of the carbonyl group. drugbank.compsychopharmacologyinstitute.com
The metabolism of bupropion is notably stereoselective. nih.govnih.gov Bupropion itself is administered as a racemic mixture, containing equal parts of two enantiomers: (R)-bupropion and (S)-bupropion. The hydroxylation process mediated by CYP2B6 is also stereoselective, producing two distinct enantiomers of hydroxybupropion: (S,S)-hydroxybupropion and (R,R)-hydroxybupropion. nih.govwikipedia.org
Research has shown that following administration, the plasma concentrations of bupropion's metabolites are substantially higher than that of the parent drug. nih.govnih.govnih.gov Among these, (R,R)-hydroxybupropion is the most prominent. wikipedia.org Studies indicate that exposure to (R,R)-hydroxybupropion can be 20 to 65 times higher than its (S,S) counterpart and significantly exceeds the exposure to the parent bupropion enantiomers. nih.govwikipedia.org This high systemic presence underscores the importance of understanding its specific pharmacological contributions.
The table below summarizes the pharmacokinetic parameters of bupropion and its principal active metabolites, illustrating the significant presence of hydroxybupropion.
Pharmacokinetic Properties of Bupropion and its Major Active Metabolites
| Compound | Elimination Half-life (t½) | Area Under the Curve (AUC) Ratio (Metabolite vs. Bupropion) |
|---|---|---|
| Bupropion | ~9.8–21 hours psychopharmacologyinstitute.comnih.gov | - |
| (R,R)-Hydroxybupropion | ~20–22 hours psychopharmacologyinstitute.comnih.gov | ~10.3–17 times higher drugbank.comnih.gov |
| Threohydrobupropion | ~19.8–37 hours psychopharmacologyinstitute.comnih.gov | ~2.4–7 times higher drugbank.comnih.gov |
This table presents approximate values compiled from various studies and is intended for comparative purposes.
Significance of Active Metabolites in Pharmacological Research
The distinct potencies of bupropion and its metabolites at the norepinephrine (B1679862) transporter (NET) and dopamine (B1211576) transporter (DAT) highlight the complex pharmacology at play. Research indicates that while bupropion itself is a relatively weak inhibitor, its metabolites, including (R,R)-hydroxybupropion, contribute substantially to the net effect. psychopharmacologyinstitute.comnih.gov
The table below provides a comparison of the inhibitory activity of bupropion and its key metabolites.
Inhibitory Effects on Monoamine Transporters
| Compound | Action |
|---|---|
| Bupropion | Norepinephrine and Dopamine Reuptake Inhibitor (NDRI) psychopharmacologyinstitute.comnih.gov |
| (R,R)-Hydroxybupropion | Norepinephrine and Dopamine Reuptake Inhibitor (NDRI) wikipedia.orgnih.gov |
| Threohydrobupropion | Norepinephrine Reuptake Inhibitor (NRI) nih.gov |
This table outlines the primary mechanisms of action for each compound based on preclinical research.
Table of Mentioned Compounds
| Compound Name |
|---|
| (R,R)-Hydroxybupropion |
| Bupropion |
| (S,S)-Hydroxybupropion |
| Threohydrobupropion |
| Erythrohydrobupropion |
| (R)-bupropion |
| (S)-bupropion |
| Norepinephrine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/t9-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOBKSKAZMVBHT-RNCFNFMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@](OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433176, DTXSID30870192 | |
| Record name | (R,R)-Hydroxy Bupropion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(2R,3R)-2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192374-15-5, 233600-52-7 | |
| Record name | (-)-(2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192374-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R,R)-Hydroxy Bupropion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(2R,3R)-2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereochemical Characterization and Enantiomeric Considerations of Hydroxybupropion
Elucidation of Hydroxybupropion (B195616) Stereoisomers
Bupropion (B1668061) is administered as a racemic mixture, containing equal amounts of (R)- and (S)-bupropion. The primary metabolic pathway for bupropion is the hydroxylation of its tert-butyl group, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2B6. nih.govnih.gov This hydroxylation adds a second chiral center to the molecule. Consequently, the formation of four distinct stereoisomers of hydroxybupropion is theoretically possible: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).
However, in humans, only two of these stereoisomers, (2R,3R)-hydroxybupropion and (2S,3S)-hydroxybupropion, are detected and quantified in plasma. iu.edunih.gov The formation of the (2R,3S) and (2S,3R) diastereomers is believed to be precluded by steric hindrance during the metabolic process. nih.govwikipedia.orgwikipedia.org Therefore, for practical and clinical purposes, hydroxybupropion in the human body is considered a mixture of the (R,R) and (S,S) enantiomers. wikipedia.org
Enantiomeric Ratio and Stereoselective Disposition of (R,R)- and (S,S)-Hydroxybupropion
Following the administration of racemic bupropion, a significant and consistent imbalance in the plasma concentrations of the two hydroxybupropion enantiomers is observed. The (R,R)-hydroxybupropion enantiomer is predominant, with its plasma exposure (as measured by the area under the curve, or AUC) being substantially higher than that of the (S,S)-hydroxybupropion enantiomer. iu.edunih.gov Research findings have quantified this difference, showing that the AUC for (R,R)-hydroxybupropion can be anywhere from 17-fold to as much as 65-fold greater than that of its (S,S) counterpart. iu.edunih.gov Similarly, the maximum plasma concentration (Cmax) of the (R,R) enantiomer is significantly greater. nih.gov
This marked difference is the result of a complex interplay of stereoselective processes. While in vitro studies show that CYP2B6 metabolizes (S)-bupropion to (S,S)-hydroxybupropion at a rate up to three times faster than it metabolizes (R)-bupropion to (R,R)-hydroxybupropion, the in vivo outcome is dominated by the disposition of the hydroxybupropion enantiomers themselves. nih.govnih.gov The substantial in vivo accumulation of (R,R)-hydroxybupropion suggests that the stereoselective formation rate is not the sole determinant of plasma concentrations. nih.gov Factors such as differences in the subsequent metabolism, elimination, or distribution of the (R,R) and (S,S) enantiomers contribute significantly to the observed plasma ratio. nih.goviu.edu For instance, some studies have noted a somewhat faster plasma elimination for (R,R)-hydroxybupropion compared to the (S,S) form, but this difference is not sufficient to account for the large disparity in plasma concentrations. nih.gov
The following table summarizes pharmacokinetic parameters from a study in healthy volunteers, illustrating the pronounced stereoselective disposition.
| Parameter | (R,R)-Hydroxybupropion | (S,S)-Hydroxybupropion | Ratio (RR/SS) |
|---|---|---|---|
| AUC₀₋∞ (ng·h/mL) | Data Not Specified in Snippets | Data Not Specified in Snippets | ~65 iu.edu |
| Cmax (ng/mL) | Data Not Specified in Snippets | Data Not Specified in Snippets | ~35 researchgate.net |
| AUC (Metabolite/Parent) | 25.6 ± 34.5 (R,R-OHBUP/R-BUP) | 0.7 ± 1.2 (S,S-OHBUP/S-BUP) | ~37 nih.gov |
AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. Data represent findings from studies involving healthy volunteers after a single oral dose of racemic bupropion. iu.edunih.govresearchgate.net
Chiral Purity and Stereoisomeric Specificity in Research Methodologies
The profound differences in the pharmacokinetics of the hydroxybupropion stereoisomers underscore the necessity of stereospecific analytical methods in research. iu.edunih.gov Accurately characterizing the disposition of bupropion and its metabolites is impossible without assays that can separate and independently quantify each enantiomer. nih.gov
To this end, researchers have developed sensitive and stereoselective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. nih.govresearchgate.netnih.gov These techniques often employ chiral stationary phases, such as cyclodextrin-based columns, which allow for the chromatographic separation of the (R,R) and (S,S) enantiomers. nih.gov The development of these assays requires rigorous validation to ensure accuracy, precision, and a sufficiently low limit of quantification (LOQ). nih.govnih.gov A low LOQ is particularly critical for accurately measuring the (S,S)-hydroxybupropion enantiomer, given its significantly lower plasma concentrations compared to the (R,R) form. nih.gov
The use of such chiral assays is fundamental for:
Accurate Pharmacokinetic Modeling: Understanding the true absorption, distribution, metabolism, and excretion of each active moiety. researchgate.net
Pharmacogenetic Studies: Investigating how genetic variants in metabolic enzymes like CYP2B6 differentially affect the formation of each stereoisomer. nih.gov
Drug-Drug Interaction Studies: Determining if co-administered drugs stereoselectively inhibit or induce the metabolism of bupropion or the elimination of its hydroxy-metabolites. researchgate.netnih.gov
Ensuring the chiral purity of analytical standards is also paramount for the validation and accuracy of these research methodologies. google.com The ability to distinguish between enantiomers has been crucial in revealing that while (R,R)-hydroxybupropion is present in much higher concentrations, the (S,S) enantiomer may possess significant pharmacological activity. iu.edunih.gov This highlights the importance of stereoisomeric specificity in both pharmacokinetic and pharmacodynamic research.
Biosynthesis and Metabolic Pathways of R,r Hydroxybupropion
Enzymatic Formation of Hydroxybupropion (B195616) from Bupropion (B1668061)
The primary metabolic route for bupropion is hydroxylation of its tert-butyl group, which results in the formation of hydroxybupropion. wikipedia.org This process is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. wikipedia.orgwikipedia.org
The formation of hydroxybupropion from bupropion is almost exclusively catalyzed by the cytochrome P450 2B6 (CYP2B6) isoenzyme. nih.govduke.edunih.gov This specific metabolic pathway is so characteristic of CYP2B6 activity that bupropion hydroxylation is often used as a probe to determine the activity of this enzyme both in laboratory settings (in vitro) and in living organisms (in vivo). nih.govduke.edu The conversion of bupropion to hydroxybupropion is a significant metabolic step, with plasma concentrations of hydroxybupropion being substantially higher—up to 16 to 20 times greater—than those of the parent drug, bupropion, following oral administration. wikipedia.org This highlights the extensive first-pass metabolism of bupropion, where a significant portion of the drug is converted to hydroxybupropion by CYP2B6 in the liver before it reaches systemic circulation. wikipedia.org
While CYP2B6 is the principal enzyme responsible for bupropion hydroxylation, other CYP isoenzymes have been shown to play a minor role in this metabolic conversion. wikipedia.org Studies have indicated that at clinically relevant concentrations of bupropion, the formation of (R,R)-hydroxybupropion can also be mediated to a lesser extent by CYP2C19 and CYP3A4. nih.gov At supraphysiological concentrations, CYP1A2 has also been shown to contribute to the formation of hydroxybupropion enantiomers. nih.gov However, the formation rates of hydroxybupropion by these minor pathways are significantly lower than that of CYP2B6. nih.gov For instance, at therapeutic concentrations, the product formation rates with CYP2C19 and CYP3A4 were only a small percentage of the rates observed with CYP2B6. nih.gov Another isoenzyme, CYP2E1, has also been suggested to have a minor role. wikipedia.org Despite these minor contributions, inhibition studies have confirmed that CYP2B6 is the major enzyme involved in the formation of both (R,R)- and (S,S)-hydroxybupropion. nih.gov
| CYP Isoform | Contribution to (R,R)-Hydroxybupropion Formation | Supporting Evidence |
|---|---|---|
| CYP2B6 | Primary | Predominantly catalyzes the t-butylhydroxylation of bupropion. duke.edu Selective monoclonal antibody for CYP2B6 decreased (R,R)-hydroxybupropion formation by 91%. nih.gov |
| CYP2C19 | Minor | Contributes to approximately 3% of (R,R)-hydroxybupropion formation. nih.gov |
| CYP3A4 | Minor | Contributes to approximately 8% of (R,R)-hydroxybupropion formation. nih.gov |
| CYP1A2 | Minor | Detected at supraphysiological concentrations of bupropion. nih.gov |
| CYP2E1 | Minor | Appears to play a minor role. wikipedia.org |
Stereoselective Hydroxylation of Bupropion Enantiomers
Bupropion is administered as a racemic mixture, meaning it consists of equal amounts of two enantiomers: (R)-bupropion and (S)-bupropion. The hydroxylation of bupropion by CYP2B6 is a stereoselective process, meaning the enzyme preferentially metabolizes one enantiomer over the other. nih.gov In vitro studies using recombinant CYP2B6 have shown that the formation of (S,S)-hydroxybupropion occurs at a rate approximately three times greater than that of (R,R)-hydroxybupropion at therapeutic concentrations. nih.gov Similarly, in human liver microsomes, the concentration of (S,S)-hydroxybupropion was generally 1.5-fold higher than that of (R,R)-hydroxybupropion. nih.gov
Downstream Metabolism: Glucuronidation Pathways of (R,R)-Hydroxybupropion
Following its formation, (R,R)-hydroxybupropion undergoes further metabolism, primarily through glucuronidation. This is a Phase II metabolic reaction where a glucuronic acid moiety is attached to the molecule, increasing its water solubility and facilitating its excretion from the body. clinpgx.org Glucuronidated metabolites of hydroxybupropion are found in the urine. clinpgx.org
The primary enzyme responsible for the glucuronidation of hydroxybupropion is UDP-glucuronosyltransferase 2B7 (UGT2B7). nih.govclinpgx.org In vitro studies have identified UGT2B7 as the most active isoform in catalyzing this reaction. nih.gov This process is also stereoselective, with human liver microsomes showing a higher intrinsic clearance for the formation of (R,R)-hydroxybupropion glucuronide compared to (S,S)-hydroxybupropion glucuronide (11.4 versus 4.3 μL/min/mg, respectively). researchgate.netnih.gov
While UGT2B7 is the main contributor to hydroxybupropion glucuronidation, other UGT isoforms also play a role. UGT2B4 has been shown to form glucuronides of (R,R)-hydroxybupropion to a lesser extent. nih.govclinpgx.org In contrast, only UGT2B7 was found to catalyze the glucuronidation of (S,S)-hydroxybupropion. nih.gov
| Metabolic Step | Primary Enzyme | Other Contributing Enzymes |
|---|---|---|
| Formation from Bupropion (Hydroxylation) | CYP2B6 | CYP2C19, CYP3A4, CYP1A2, CYP2E1 |
| Downstream Metabolism (Glucuronidation) | UGT2B7 | UGT2B4 |
Influences of Genetic Polymorphisms on (R,R)-Hydroxybupropion Formation
The formation of (R,R)-hydroxybupropion, a primary active metabolite of bupropion, is significantly influenced by genetic variations in enzymes responsible for its metabolism. The bioactivation of bupropion to hydroxybupropion is predominantly catalyzed by the cytochrome P450 2B6 (CYP2B6) enzyme. nih.govnih.gov This metabolic process is stereoselective, and genetic polymorphisms in the CYP2B6 gene, as well as the gene for its essential redox partner, P450 oxidoreductase (POR), can alter the rate and stereoselectivity of (R,R)-hydroxybupropion formation. nih.govnih.gov
Impact of CYP2B6 Genetic Variants on Stereoselective Metabolism
The human CYP2B6 gene is highly polymorphic, and numerous allelic variants have been shown to possess altered catalytic activity towards bupropion. nih.gov In vitro studies using recombinant CYP2B6 enzymes have demonstrated that these genetic variants lead to a wide range of activities in the formation of both (R,R)-hydroxybupropion and (S,S)-hydroxybupropion. nih.govduke.edu
Research has established a clear order of relative activity for the formation of (R,R)-hydroxybupropion among different CYP2B6 variants, based on their intrinsic clearances (Clint). nih.gov The activity levels vary from enhanced to severely defective compared to the wild-type enzyme (CYP2B6.1). nih.govduke.edu For instance, CYP2B6.17 exhibits the highest relative activity for forming (R,R)-hydroxybupropion, surpassing even the wild-type, while variants like CYP2B6.16 and CYP2B6.18 are functionally defective. nih.gov
The common polymorphisms 516G>T (Q172H) and 785A>G (K262R), which are found in variants such as *4, *6, *7, *9, and 19, result in diminished bupropion hydroxylation. nih.gov Specifically, the CYP2B66 allele is associated with significantly lower exposure to hydroxybupropion. nih.govescholarship.org
Table 1: Relative Activity of CYP2B6 Variants in (R,R)-Hydroxybupropion Formation
| CYP2B6 Variant | Relative Activity for (R,R)-Hydroxybupropion Formation |
|---|---|
| CYP2B6.17 | Highest |
| CYP2B6.4 | High |
| CYP2B6.1 (Wild Type) | Reference |
| CYP2B6.5 / .19 / .26 | Intermediate |
| CYP2B6.6 | Reduced |
| CYP2B6.7 / .9 | Low |
| CYP2B6.16 / .18 | Defective |
Data sourced from in vitro studies comparing intrinsic clearance values. nih.govduke.edu
Role of P450 Oxidoreductase (POR) Genetic Variants in Bupropion Hydroxylation
Cytochrome P450 enzymes, including CYP2B6, require an obligate partnership with P450 oxidoreductase (POR) for their catalytic function. nih.govfrontiersin.org POR is responsible for transferring electrons from NADPH to the P450 enzyme, a critical step in the metabolic cycle. frontiersin.org Given this essential role, genetic variations in the POR gene have been investigated for their potential to influence CYP2B6-mediated bupropion hydroxylation. nih.govplos.org
The findings regarding the impact of POR variants have been inconsistent across different study types. An in vitro investigation co-expressing various POR variants with wild-type CYP2B6 found that these variants caused only minor changes to bupropion hydroxylation, suggesting no significant clinical consequence of POR polymorphism on this specific metabolic pathway. nih.govduke.edu
However, other studies have reported a more significant influence. Another in vitro study that co-expressed six different full-length POR mutants with CYP2B6 found varied effects on bupropion metabolism. plos.org Some variants, such as Y181D and A287P, markedly reduced catalytic activity, while others, like S244C and G413S, enhanced enzyme activity compared to the wild-type POR. plos.org
Table 2: In Vitro Effect of POR Variants on CYP2B6 Catalytic Activity
| POR Variant | Effect on CYP2B6 Activity (Bupropion Hydroxylation) |
|---|---|
| Y181D | Reduced to ~25% of wild-type |
| A287P | Reduced to ~25% of wild-type |
| A115V | Decreased to ~69% of wild-type |
| K49N | Decreased to ~85% of wild-type |
| S244C | Enhanced to ~113% of wild-type |
| G413S | Enhanced to ~177% of wild-type |
Data derived from a study co-expressing POR mutants with CYP2B6 in insect cells. plos.org
Furthermore, a clinical study involving healthy individuals identified a significant association between the POR polymorphism g.6593A>G (rs2868177) and CYP2B6 activity. nih.gov Individuals with the AA genotype showed a significantly lower mean ratio of hydroxybupropion to bupropion area under the curve (AUC) compared to those with AG or GG genotypes. nih.gov This suggests that this specific POR variant leads to reduced bupropion hydroxylation in a clinical setting. The study also noted that the POR c.1508C>T (28 or rs1057868) variant did not show a significant effect on this ratio. nih.gov These findings indicate that certain POR genetic variants can indeed play a role in the interindividual variability of bupropion metabolism and, consequently, the formation of (R,R)-hydroxybupropion.
Preclinical Pharmacological Mechanisms of R,r Hydroxybupropion
Differential Monoamine Transporter Interactions of Hydroxybupropion (B195616) Enantiomers
The enantiomers of hydroxybupropion exhibit marked differences in their interaction with monoamine transporters, which are crucial for their neurochemical effects. nih.gov Studies consistently show that the (S,S)-enantiomer is substantially more potent as a monoamine reuptake inhibitor compared to the (R,R)-enantiomer. nih.govricardinis.pt
(R,R)-Hydroxybupropion is a very weak inhibitor of the norepinephrine (B1679862) transporter (NET). nih.gov Research using human transporters has determined its half-maximal inhibitory concentration (IC₅₀) to be approximately 9900 nM. nih.govbarrowneuro.org Other studies have similarly reported its activity as low or inactive, with IC₅₀ values greater than 10,000 nM. nih.gov This indicates a minimal direct contribution to norepinephrine reuptake inhibition at clinically relevant concentrations.
The inhibitory effect of (R,R)-Hydroxybupropion at the dopamine (B1211576) transporter (DAT) is negligible. nih.gov Multiple in vitro studies have consistently found its IC₅₀ value to be greater than 10,000 nM, demonstrating a lack of significant activity at the dopamine transporter. nih.govbarrowneuro.orgwikipedia.org This inactivity at DAT is a primary distinguishing feature from both its parent compound, bupropion (B1668061), and its stereoisomer, (S,S)-hydroxybupropion. nih.gov
A stark contrast in potency exists between the two enantiomers of hydroxybupropion at both the norepinephrine and dopamine transporters. The (S,S)-enantiomer is a potent dual inhibitor of NET and DAT, whereas the (R,R)-enantiomer is largely inactive. nih.govbarrowneuro.org (S,S)-Hydroxybupropion inhibits NET with an IC₅₀ of approximately 180-241 nM and DAT with an IC₅₀ of 630 nM. nih.govbarrowneuro.orgcaymanchem.com In contrast, (R,R)-hydroxybupropion is orders of magnitude less potent at these transporters. nih.gov This stereoselectivity suggests that the dopaminergic and noradrenergic activity of bupropion's metabolites is primarily driven by the (S,S)-enantiomer. ricardinis.pt
Table 1: Comparative Inhibitory Potency (IC₅₀, nM) of Hydroxybupropion Enantiomers at Human Monoamine Transporters This table is interactive. You can sort and filter the data.
| Compound | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) |
|---|---|---|
| (R,R)-Hydroxybupropion | 9900 nih.govbarrowneuro.org | >10,000 nih.govbarrowneuro.org |
| (S,S)-Hydroxybupropion | 241 barrowneuro.orgcaymanchem.com | 630 nih.govcaymanchem.com |
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism
Beyond monoamine transporters, hydroxybupropion enantiomers act as non-competitive antagonists at several nicotinic acetylcholine receptor (nAChR) subtypes. nih.govresearchgate.net This mechanism is believed to contribute to the therapeutic effects of bupropion, particularly in smoking cessation. nih.gov
The antagonistic activity of the hydroxybupropion enantiomers shows subtype specificity. The (S,S)-enantiomer is a more potent antagonist at the α4β2 nAChR subtype, which is highly implicated in nicotine (B1678760) dependence. nih.gov Conversely, research indicates that the (R,R)-enantiomer is a more potent antagonist at the α3β4* nAChR subtype compared to the (S,S)-enantiomer. nih.gov One study found (R,R)-hydroxybupropion to be approximately 6.5 times more potent as an α3β4-nAChR antagonist than (S,S)-hydroxybupropion. nih.gov The relative potencies of the two enantiomers are thus reversed for α4β2 and α3β4 nAChR subtypes. nih.gov
The comparative potency of the enantiomers varies significantly depending on the nAChR subtype. (S,S)-Hydroxybupropion is a considerably more potent antagonist of the α4β2 nAChR, with a functional IC₅₀ value of 3.3 µM. nih.govnih.govcaymanchem.com Its potency at this subtype is approximately 10-fold higher than that of (R,R)-hydroxybupropion. nih.gov In contrast, at the α3β4* nAChR subtype, (R,R)-hydroxybupropion is the more potent antagonist. nih.gov The IC₅₀ of (S,S)-hydroxybupropion at the α3β4* subtype is 11 µM, while the potency of the (R,R)-enantiomer is higher. nih.govcaymanchem.com
Insights from In Vitro and Animal Model Studies on (R,R)-Hydroxybupropion Activity
Contributions to Neurobiological Activity in Preclinical Models
In vitro studies, primarily utilizing heterologously expressed human transporters, have been instrumental in delineating the molecular targets of (R,R)-hydroxybupropion. These studies consistently demonstrate that (R,R)-hydroxybupropion is significantly less active as a monoamine reuptake inhibitor compared to bupropion and, particularly, the (S,S)-enantiomer. wikipedia.orgnih.gov
Research on human dopamine (DA) and norepinephrine (NE) transporters has shown that the inhibitory activity of racemic hydroxybupropion resides mostly in the (S,S)-isomer. nih.gov In studies of [³H]DA uptake, (R,R)-hydroxybupropion was found to be inactive, with an IC₅₀ value greater than 10 µM, whereas the (S,S)-isomer showed potent inhibition. nih.gov Similarly, for [³H]NE uptake, the (R,R)-isomer was inactive, while the (S,S)-isomer was approximately six times more potent than bupropion itself. nih.govnih.gov Some investigations have suggested that (R,R)-hydroxybupropion might act as a negative allosteric modulator at the dopamine transporter. wikipedia.org
Regarding nicotinic acetylcholine receptors (nAChRs), (R,R)-hydroxybupropion acts as a non-competitive antagonist, but it is less potent than the (S,S)-isomer. nih.govwikipedia.org While (S,S)-hydroxybupropion is a more potent antagonist of α4β2* nAChRs than racemic bupropion, the (R,R)-isomer is considerably less effective. nih.gov
| Compound | Dopamine (DA) Uptake Inhibition (IC₅₀) | Norepinephrine (NE) Uptake Inhibition (IC₅₀) |
|---|---|---|
| (R,R)-Hydroxybupropion | > 10,000 nM (Inactive) nih.gov | > 10,000 nM (Inactive) nih.gov |
| (S,S)-Hydroxybupropion | 630 nM caymanchem.com | 241 - 520 nM nih.govcaymanchem.com |
| Bupropion (racemic) | ~1,900 nM nih.gov | ~1,900 nM nih.gov |
Enantiomer-Specific Behavioral Effects in Animal Models
The differing neurobiological activities of the hydroxybupropion enantiomers translate to distinct behavioral effects in preclinical animal models. These studies highlight the dominant role of the (S,S)-enantiomer in mediating many of the behavioral effects associated with bupropion's metabolites.
In rodent models of depression, such as the forced swim test in mice, (S,S)-hydroxybupropion demonstrated antidepressant-like effects comparable in potency to bupropion. ricardinis.pt In stark contrast, (R,R)-hydroxybupropion was found to be substantially less potent or to have no significant effect in this assay. wikipedia.orgnih.govricardinis.pt
Studies investigating nicotine dependence have also revealed significant enantiomer-specific differences. In a mouse conditioned place preference paradigm, bupropion and (S,S)-hydroxybupropion were effective at decreasing the development of nicotine reward, whereas (R,R)-hydroxybupropion was not. nih.govresearchgate.net However, in nicotine-dependent mice, both (R,R)- and (S,S)-hydroxybupropion, along with the parent drug, were capable of reversing the affective and somatic signs of withdrawal. nih.gov Furthermore, in drug discrimination studies, (R,R)-hydroxybupropion did not substitute for nicotine and was found to antagonize nicotine's effects dose-dependently. wikipedia.org
In a primate model of Parkinson's disease using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated marmosets, the (S,S)-enantiomer dose-dependently improved locomotor activity and reversed motor disability. researcher.life The (R,R)-enantiomer, however, did not produce these effects. researcher.life
| Behavioral Model | (R,R)-Hydroxybupropion Effect | (S,S)-Hydroxybupropion Effect | Reference |
|---|---|---|---|
| Forced Swim Test (Mouse) | No significant effect / Much less potent | Antidepressant-like effect, similar to bupropion | nih.govricardinis.pt |
| Nicotine Conditioned Place Preference (Mouse) | Did not decrease nicotine reward | Significantly decreased nicotine reward | nih.gov |
| Nicotine Withdrawal Signs (Mouse) | Reversed affective and somatic signs | Reversed affective and somatic signs (higher potency) | nih.gov |
| Motor Disability (MPTP-treated Marmoset) | No improvement | Improved locomotor activity and motor disability | researcher.life |
Analytical Methodologies for R,r Hydroxybupropion Quantification and Characterization
Stereoselective Chromatographic Techniques for Enantiomer Separation
The separation of (R,R)-hydroxybupropion from its (S,S)-enantiomer is essential due to their differing pharmacological activities. nih.gov Chiral chromatography is the cornerstone of these stereoselective assays.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the sensitive and selective quantification of (R,R)-hydroxybupropion in biological samples. researchgate.net Several LC-MS/MS methods have been developed to simultaneously measure bupropion (B1668061) and its major metabolites, including the enantiomers of hydroxybupropion (B195616). researchgate.netiu.edunih.gov
One such method utilized an α1-acid glycoprotein (B1211001) column to achieve chromatographic separation of (R,R)-hydroxybupropion and (S,S)-hydroxybupropion. researchgate.netnih.gov The analytes were then detected using positive ion electrospray tandem mass spectrometry. nih.gov Another novel reversed-phase chiral-HPLC-MS/MS method employed a Lux 3 μ Cellulose-3 column for the simultaneous separation and quantification of enantiomers of bupropion and its metabolites from a small plasma volume. iu.edunih.gov This method demonstrated significant differences in the plasma exposure between the hydroxybupropion enantiomers, with (R,R)-hydroxybupropion showing a substantially higher area under the curve (AUC) compared to (S,S)-hydroxybupropion. iu.edu
The use of deuterated internal standards, such as hydroxybupropion-d6, is common in these assays to ensure accuracy and precision. nih.govoup.com The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. researchgate.netajrconline.org
Table 1: Examples of LC-MS/MS Methods for (R,R)-Hydroxybupropion Analysis
| Chromatographic Column | Mobile Phase Composition | Detection Method | Application | Reference |
|---|---|---|---|---|
| α1-acid glycoprotein | Gradient of methanol (B129727) and aqueous ammonium (B1175870) formate | Positive ion electrospray tandem mass spectrometry | Quantification in human plasma and urine | researchgate.net |
| Lux 3 μ Cellulose-3 | Methanol: acetonitrile: ammonium bicarbonate: ammonium hydroxide (B78521) gradient | Positive ion electrospray tandem mass spectrometry | Simultaneous quantification of bupropion and its metabolites in human plasma | nih.gov |
| α1-acid glycoprotein | pH-dependent mobile phase | Positive ion electrospray tandem mass spectrometry | High-throughput analysis in human plasma | nih.gov |
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-performance liquid chromatography (HPLC) coupled with chiral stationary phases (CSPs) is a fundamental technique for the enantioseparation of bupropion and its metabolites. nih.gov Various CSPs have been successfully employed for this purpose.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated effective separation of hydroxybupropion enantiomers. nih.govnih.gov For instance, a Lux Cellulose-3 column was used in an HPLC-MS/MS method to resolve the enantiomers of hydroxybupropion. nih.gov Another type of CSP that has proven effective is the α1-acid glycoprotein (AGP) column. nih.govtandfonline.com These columns operate on the principle of forming transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.
The mobile phase composition, including pH, organic modifier type and concentration, and buffer concentration, plays a crucial role in optimizing the separation on these chiral columns. tandfonline.com Temperature is another parameter that can be adjusted to improve resolution. nih.gov In some methods, derivatization of the analytes with a chiral derivatizing reagent is performed prior to HPLC analysis to form diastereomers that can be separated on a non-chiral column. researchgate.net
Table 2: Chiral Stationary Phases Used for Hydroxybupropion Enantiomer Separation
| Chiral Stationary Phase Type | Example Column | Separation Principle | Reference |
|---|---|---|---|
| Polysaccharide-based | Lux Cellulose-3 | Formation of transient diastereomeric complexes | nih.gov |
| Protein-based | α1-acid glycoprotein (AGP) | Formation of transient diastereomeric complexes | nih.govtandfonline.com |
| Cyclofructan-based | LarihcShell CF6-RN | Hydrogen bonding, π-π interactions, dipole-dipole interactions, steric effects | nih.gov |
Sample Preparation and Extraction Techniques for Biological Matrices
The accurate quantification of (R,R)-hydroxybupropion in biological matrices such as plasma and urine necessitates efficient sample preparation to remove interfering substances. researchgate.netoup.com Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govnih.govijper.org
Protein precipitation is a straightforward method often used for plasma samples. researchgate.net It typically involves the addition of an acid, such as trichloroacetic acid, to precipitate plasma proteins, followed by centrifugation to separate the supernatant containing the analyte. nih.govresearchgate.net
Liquid-liquid extraction utilizes two immiscible solvents to partition the analyte from the biological matrix into the organic phase. nih.govoup.com For instance, ethyl acetate (B1210297) has been used to extract bupropion and its metabolites from plasma. oup.comnih.gov
Solid-phase extraction is a highly effective and widely used technique for sample cleanup and concentration. researchgate.netoup.comijper.org It involves passing the sample through a sorbent bed that retains the analyte, which is then eluted with a suitable solvent. Oasis MCX (Mixed-Mode Cation Exchange) and HLB (Hydrophilic-Lipophilic Balanced) cartridges are commonly employed for the extraction of bupropion and its metabolites from plasma and whole blood. researchgate.netoup.com
Method Validation Parameters for (R,R)-Hydroxybupropion Assays
To ensure the reliability of analytical methods for (R,R)-hydroxybupropion quantification, they must be rigorously validated according to established guidelines. ijper.orgitmedicalteam.pl Key validation parameters include linearity, accuracy, precision, sensitivity (limit of detection and limit of quantification), selectivity, recovery, and stability. tandfonline.comresearchgate.netitmedicalteam.pl
Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrumental response over a defined range. researchgate.nettandfonline.com For example, an LC-MS/MS assay for hydroxybupropion enantiomers was linear in plasma from 2.5 to 1000 ng/mL. researchgate.net
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.gov Intra- and inter-day accuracy and precision are typically evaluated at multiple concentration levels (e.g., low, medium, and high quality control samples). researchgate.netnih.gov For a validated stereoselective LC-MS/MS assay, intra- and inter-assay precision and accuracy were within 12%. nih.gov
Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. nih.gov For the enantiomers of hydroxybupropion, LOQs of 0.3 ng/mL and 2 ng/mL have been reported in different assays. nih.govnih.gov
Recovery: Extraction recovery is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples. itmedicalteam.pl Extraction efficiencies for hydroxybupropion have been reported to be ≥70%. nih.gov
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) must be assessed. nih.govnih.gov
Table 3: Validation Parameters for a Stereoselective LC-MS/MS Assay for Hydroxybupropion Enantiomers
| Validation Parameter | Reported Value/Range | Reference |
|---|---|---|
| Linearity (Plasma) | 2.5 - 1000 ng/mL | researchgate.net |
| Intra-assay Precision | < 12% | nih.gov |
| Inter-assay Precision | < 12% | nih.gov |
| Intra-assay Accuracy | Within 12% | nih.gov |
| Inter-assay Accuracy | Within 12% | nih.gov |
| Limit of Quantification (LOQ) | 2 ng/mL | nih.gov |
| Extraction Efficiency | ≥70% | nih.gov |
Application of Spectroscopic Methods in Characterization
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the structural characterization of (R,R)-hydroxybupropion and its analogues. researchgate.netnih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. Both ¹H NMR and ¹³C NMR spectra are used to confirm the identity and purity of synthesized hydroxybupropion. researchgate.netnih.govnih.gov For instance, the ¹H NMR spectrum of a synthesized hydroxybupropion analogue showed characteristic signals corresponding to the protons in the molecule, confirming its structure. nih.gov In some studies, chiral lanthanide shift reagents have been used in ¹H NMR to differentiate between the enantiomers of bupropion itself, a technique that could be applicable to its metabolites. tandfonline.com
Mass Spectrometry (MS) , especially when coupled with liquid chromatography (LC-MS/MS), is crucial for both quantification and structural elucidation. nih.govnih.gov High-resolution mass spectrometry can provide the accurate mass of the molecule, aiding in the confirmation of its elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting product ions, which provides structural information and is the basis for selective quantification in MRM mode. nih.govdrugbank.com The fragmentation patterns can help in identifying the structure of unknown metabolites. nih.gov
Infrared (IR) spectroscopy has also been used to characterize synthesized hydroxybupropion by identifying the presence of specific functional groups. researchgate.net
Chemical Synthesis and Analog Design of R,r Hydroxybupropion
Stereoselective Synthetic Routes to (R,R)-Hydroxybupropion
Achieving the precise (R,R) configuration of hydroxybupropion (B195616) requires stereoselective synthesis, a method designed to favor the formation of a single stereoisomer. One documented approach begins with the starting material 3'-Chloropropiophenone. chemicalbook.com A multi-step reaction sequence is employed to construct the target molecule with the correct spatial orientation of its atoms.
A pivotal transformation in this sequence is the Sharpless asymmetric dihydroxylation. nih.gov This reaction uses a chiral catalyst system, specifically AD-mix-α, to introduce two hydroxyl (-OH) groups across a double bond in a stereospecific manner, leading to the formation of the desired (R)-α-hydroxy ketone intermediate. chemicalbook.comnih.gov Subsequent steps involve the reaction with 2-amino-2-methyl-1-propanol, which leads to the formation of the morpholinol ring structure characteristic of hydroxybupropion. nih.gov
An alternative synthetic strategy involves the use of trifluoromethanesulfonic anhydride (B1165640) and a non-nucleophilic base like 2,6-lutidine. google.com This method activates an intermediate for the subsequent ring-closing amination step that forms the final (R,R)-hydroxybupropion structure. google.com These sophisticated synthetic routes are essential for obtaining the optically pure (R,R)-enantiomer, which is necessary for accurately studying its unique pharmacological profile. google.com
Design and Evaluation of Hydroxybupropion Analogues for Mechanistic Research
To investigate the mechanisms behind hydroxybupropion's effects, researchers design and synthesize analogues—molecules that are structurally similar to the parent compound but with specific modifications. These analogues are then evaluated to see how the structural changes affect their biological activity, such as their ability to inhibit the reuptake of neurotransmitters like dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) or to block nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govgoogle.comnih.gov
One research program synthesized and evaluated over 20 hydroxybupropion analogues to identify compounds with potentially superior properties. nih.govrti.org The goal was to develop molecules with increased potency for DA and NE uptake inhibition and/or nAChR antagonism. nih.govacs.org Modifications primarily focused on the 3'-chloro-phenyl ring of the molecule.
The findings from these studies revealed that certain modifications could significantly enhance potency at specific biological targets. For example, substituting the chlorine atom on the phenyl ring with other halogen atoms or different chemical groups led to varied effects.
Table 1: In Vitro Activity of Selected (2S,3S)-Hydroxybupropion Analogues nih.gov
| Compound | Substitution (on phenyl ring) | DA Uptake Inhibition IC₅₀ (µM) | NE Uptake Inhibition IC₅₀ (µM) | α4β2-nAChR Antagonism IC₅₀ (µM) |
| (2S,3S)-Hydroxybupropion | 3'-Cl | 3.3 | 3.3 | 3.3 |
| Analog 4c | 3'-F | 4.8 | 3.9 | 1.3 |
| Analog 4d | 3'-Br | 0.17 | 2.5 | 0.53 |
| Analog 4l | 4-Biphenyl | 2.6 | 1.8 | 1.3 |
| Analog 4n | 3',4'-diCl | 0.22 | 0.18 | 3.0 |
| Analog 4r | Naphthyl | 0.11 | 0.17 | 1.9 |
This table is based on data for the (2S,3S) enantiomer, as detailed in the cited study, to illustrate the principles of analog design and evaluation.
As shown in the table, the 3′-bromophenyl analogue (4d) was approximately 19 times more potent at inhibiting dopamine uptake than the parent compound. nih.gov Similarly, the 3′-fluorophenyl (4c), 3′-bromophenyl (4d), and 4-biphenyl (4l) analogues all demonstrated higher potency for antagonizing the α4β2-nAChR. nih.govrti.org These results highlight how targeted chemical modifications can fine-tune the pharmacological profile of the hydroxybupropion scaffold.
Role of Synthetic Chemistry in Elucidating Structure-Activity Relationships of (R,R)-Hydroxybupropion
Synthetic chemistry is indispensable for defining the structure-activity relationships (SAR) of (R,R)-hydroxybupropion. SAR studies aim to determine which parts of a molecule are essential for its biological activity and how altering its structure changes its effects. By systematically creating a series of analogues and testing them, chemists and pharmacologists can build a comprehensive model of how the molecule interacts with its targets. nih.gov
For instance, the creation of "deconstructed analogues" of bupropion (B1668061), where key structural features are systematically removed, has provided significant insight. nih.gov Research has shown that the bulky N-tert-butyl group is a critical determinant of its mechanism of action. Analogues with this large group function as uptake inhibitors at the dopamine transporter (DAT). In contrast, synthesizing analogues with smaller amine substituents results in compounds that act as substrate-type releasing agents, a fundamentally different mechanism. nih.gov
This ability to synthesize specific molecules allows researchers to answer precise questions about molecular interactions. The evaluation of analogues with different substituents on the phenyl ring has demonstrated that this part of the molecule is crucial for its potency as an inhibitor of monoamine transporters and as an antagonist of nAChRs. nih.govgoogle.com The finding that certain substitutions enhance potency at DA and NE transporters while others increase affinity for nAChRs suggests that these interactions are governed by different structural requirements. nih.govacs.org
Ultimately, synthetic chemistry provides the foundational tools to build a detailed understanding of (R,R)-hydroxybupropion's pharmacology. It allows for the exploration of its chemical space, leading to the identification of key structural motifs and informing the design of new molecules with tailored activities. nih.govnih.gov
Future Research Directions for R,r Hydroxybupropion
Advanced Mechanistic Studies on Enantiomer-Specific Activities
Bupropion's clinical effects are understood to be a composite of the actions of the parent drug and its active metabolites. nih.gov A critical area for future research is the detailed elucidation of the distinct pharmacological activities of the (R,R) and (S,S) enantiomers of hydroxybupropion (B195616). While (S,S)-hydroxybupropion is recognized as a more potent inhibitor of dopamine (B1211576) and norepinephrine (B1679862) uptake, the specific contributions of (R,R)-hydroxybupropion are less clear but equally important. nih.govnih.gov
Future studies should focus on:
Receptor and Transporter Binding Affinities: Comprehensive screening of (R,R)-hydroxybupropion against a wide array of neurotransmitter receptors and transporters is needed. While it is known to be a strong inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme, its direct interactions with neuronal targets require more thorough investigation. wikipedia.org For instance, (R,R)-hydroxybupropion does not substitute for nicotine (B1678760) in animal models and can antagonize nicotine's effects, suggesting a distinct interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) compared to its (S,S) counterpart. wikipedia.orgnih.gov
Functional Assays: Beyond simple binding, functional assays are crucial to determine whether (R,R)-hydroxybupropion acts as an agonist, antagonist, or allosteric modulator at its targets. It has been suggested that (R,R)-hydroxybupropion might act as a negative allosteric modulator at the dopamine transporter, affecting the binding of the more active (S,S)-enantiomer. wikipedia.org
Cellular and In Vivo Models: Investigating the downstream signaling pathways and neurophysiological effects of (R,R)-hydroxybupropion in relevant cell lines and animal models will be essential to connect its molecular actions to potential behavioral outcomes.
Table 1: Comparative Activity of Bupropion (B1668061) Metabolites
| Compound | Dopamine Transporter (DAT) Inhibition | Norepinephrine Transporter (NET) Inhibition | Nicotinic Receptor (α4β2) Antagonism |
|---|---|---|---|
| Bupropion (racemic) | Active | Active | Active |
| (S,S)-Hydroxybupropion | More potent than bupropion | More potent than bupropion | More potent than bupropion |
| (R,R)-Hydroxybupropion | Inactive or very weak | Inactive or very weak | Antagonizes nicotine effects |
Investigation of Undiscovered Metabolic Pathways and Metabolites Relevant to (R,R)-Hydroxybupropion
The metabolism of bupropion is complex, involving oxidation and reduction to several active metabolites. srce.hr The primary pathway for the formation of hydroxybupropion is hydroxylation of the tert-butyl group by the CYP2B6 enzyme. wikipedia.org However, the complete metabolic fate of (R,R)-hydroxybupropion itself is not fully mapped.
Future research should aim to:
Identify Further Metabolites: Explore the possibility of further downstream metabolism of (R,R)-hydroxybupropion. This includes investigating minor pathways and identifying any novel, potentially active, metabolites.
Characterize Glucuronidation: The glucuronidation of bupropion metabolites is a key elimination pathway. nih.gov Studies have shown marked stereoselectivity in this process, with UGT2B7 being a key enzyme. nih.govnih.gov The formation of (R,R)-hydroxybupropion glucuronide is significantly more efficient than that of its (S,S) counterpart. nih.gov A deeper understanding of the enzymes and transporters involved in the glucuronidation and subsequent excretion of (R,R)-hydroxybupropion is needed.
Assess Inter-individual Variability: The expression of metabolic enzymes like CYP2B6 and UGTs is highly variable among individuals due to genetic polymorphisms. nih.govresearchgate.net Research into how these genetic differences specifically affect the levels and clearance of (R,R)-hydroxybupropion could help explain inter-individual differences in drug response and side effects. researchgate.net
Development of Novel Analytical Techniques for Stereoisomeric Analysis
Accurate and efficient measurement of individual enantiomers of bupropion and its metabolites in biological samples is fundamental to advancing research in this area. While methods exist, there is always room for improvement.
Future directions in analytical chemistry include:
Enhanced Chromatographic Methods: Developing more rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of all bupropion stereoisomers. nih.govresearchgate.net This includes the use of advanced chiral stationary phases, such as those based on derivatized cyclofructans or cyclodextrins, to achieve better resolution. researchgate.netresearchgate.net
Capillary Electrophoresis (CE): Further exploration of CE, particularly using sulfated-β-cyclodextrin as a chiral selector, has shown promise for high-resolution separation of bupropion and hydroxybupropion enantiomers in short analysis times. researchgate.netnih.gov
Application in Diverse Matrices: Adapting and validating these stereoselective assays for a wider range of biological matrices beyond plasma and urine, such as cerebrospinal fluid and specific brain tissues, will be crucial for mechanistic studies. researcher.life
Computational Modeling and Simulation Studies in Drug-Enzyme Interactions
In silico approaches are powerful tools for predicting and understanding the interactions between drug molecules and metabolizing enzymes.
Future computational research should focus on:
Molecular Docking: Performing detailed molecular docking simulations of (R,R)-hydroxybupropion with key metabolizing enzymes like CYP2B6 and UGTs. researchgate.netresearchgate.net Such studies can help to visualize the binding orientation and identify the specific amino acid residues responsible for the observed stereoselectivity in metabolism. researchgate.net
Physiologically-Based Pharmacokinetic (PBPK) Modeling: Developing and refining PBPK models that incorporate the stereoselective metabolism and disposition of bupropion and its metabolites. researchgate.netmdpi.com These models can predict how genetic variations in enzymes or co-administration of other drugs might alter the plasma and tissue concentrations of (R,R)-hydroxybupropion, thereby helping to anticipate drug-drug interactions. mdpi.com
Predicting Transporter Interactions: Using computational models to predict the interaction of (R,R)-hydroxybupropion with various drug transporters, which could influence its distribution and elimination.
Exploration of Novel Therapeutic Applications based on (R,R)-Hydroxybupropion's Unique Profile
Given its distinct pharmacological profile, particularly its potent CYP2D6 inhibition and its unique interaction with nicotinic receptors, (R,R)-hydroxybupropion could have therapeutic applications beyond those of the parent drug. wikipedia.org
Areas for exploration include:
Drug-Drug Interaction Modulation: Its strong CYP2D6 inhibitory effect could be harnessed. While often seen as a source of unwanted drug interactions, this property could be strategically used to "boost" the therapeutic levels of other drugs that are metabolized by CYP2D6, potentially improving their efficacy or allowing for lower doses.
Nicotine Dependence and Neurological Disorders: The finding that (R,R)-hydroxybupropion antagonizes nicotine's effects warrants further investigation into its potential as a standalone or adjunct therapy for smoking cessation. wikipedia.orgnih.gov Its distinct neuropharmacological profile may also offer therapeutic potential in other CNS disorders where nicotinic receptor modulation is relevant.
Development of Enantiopure Formulations: Research could explore the therapeutic profile of an enantiopure formulation of (R,R)-hydroxybupropion. This would eliminate the effects of the (S,S) enantiomer, potentially leading to a novel therapeutic agent with a more targeted mechanism of action and a different side-effect profile compared to racemic bupropion. google.comgoogle.com
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for assessing the enantioselective effects of (R,R)-hydroxy bupropion on nicotinic acetylcholine receptors (nAChRs)?
- Utilize electrophysiological assays (e.g., two-electrode voltage clamp) on Torpedo or mouse muscle AChR models to quantify inhibition potency. Molecular docking simulations and molecular dynamics can predict enantiomer-receptor interactions, though enantioselectivity discrepancies may arise between computational and functional data .
- For validation, combine functional assays with chiral separation techniques (e.g., chiral HPLC) to isolate (R,R)- and (S,S)-hydroxy bupropion isomers and compare their IC₅₀ values .
Q. How should pharmacokinetic (PK) studies be designed to account for this compound's extended half-life and metabolite accumulation?
- Incorporate serial plasma sampling over 48+ hours to capture the metabolite's prolonged half-life (~21–26 hours). Use LC-MS/MS with deuterated internal standards (e.g., Hydroxy Bupropion D6) to enhance analytical specificity .
- Note species-specific metabolism: Mice better replicate human hydroxybupropion exposure than rats, making them preferable for in vivo PK models .
Q. What analytical techniques are essential for characterizing impurities in this compound synthesis?
- Follow USP guidelines using infrared spectroscopy (〈197K〉) and HPLC with reference standards (e.g., USP Bupropion Hydrochloride Related Compound C/F RS) to identify and quantify byproducts like 1-(3-chlorophenyl)-2-hydroxy-1-propanone .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enantiomer ratios of bupropion and this compound across studies?
- Address racemization artifacts by validating storage conditions (e.g., −80°C stabilization) and using enantiomer-specific assays (e.g., chiral columns) to minimize post-collection interconversion .
- Reconcile interspecies variability: Human data show (R,R)-hydroxybupropion constitutes 83%–94% of total metabolites, whereas murine models may overrepresent (S,S)-isomers due to metabolic differences .
Q. What pharmacodynamic mechanisms explain the 3.7-fold higher potency of this compound versus (S,S)-hydroxy bupropion in nAChR inhibition?
- Hypothesize stereochemical interactions with receptor binding pockets (e.g., hydrophobic residues in the Torpedo AChR β-subunit). Validate via mutagenesis studies to identify critical amino acids influencing enantiomer selectivity .
Q. How do in vitro-to-in vivo extrapolation (IVIVE) challenges impact the translational relevance of this compound studies?
- Address cerebrospinal fluid (CSF) penetration disparities: Hydroxybupropion CSF concentrations exceed plasma levels by 6-fold in mice, necessitating physiologically based pharmacokinetic (PBPK) modeling to predict human CNS exposure .
Q. What strategies mitigate confounding factors in CYP2B6 activity assays involving this compound as a biomarker?
- Control for renal impairment in glomerular disease cohorts, as altered CYP2B6 activity may skew enantiomer ratios. Use stable isotope tracers (e.g., ¹³C-bupropion) to differentiate endogenous vs. exogenous metabolite contributions .
Methodological Considerations
Q. How can deuterated analogs (e.g., Hydroxy Bupropion D6) improve analytical method validation?
- Apply deuterated standards as internal controls in LC-MS/MS to correct for matrix effects and ionization variability during quantification. This ensures compliance with FDA guidelines for ANDA submissions .
Q. What in vivo models best recapitulate the stereoselective metabolism of bupropion to this compound?
- Prioritize mouse models over rats due to closer metabolic alignment with humans. For neurobehavioral studies, use drug discrimination paradigms (e.g., two-lever tests) to isolate this compound's effects on monoamine transporters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
